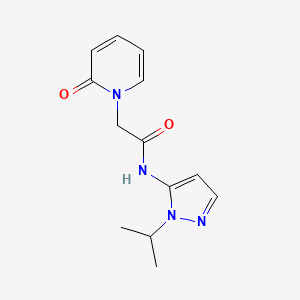![molecular formula C16H20N2O2 B7528477 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B7528477.png)
1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating physiological processes such as sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is widely expressed in the brain and peripheral tissues, making it an attractive target for drug development.
科学的研究の応用
1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological processes. For example, 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been used to investigate the effects of adenosine A1 receptor activation on sleep regulation, cardiovascular function, and pain perception. 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has also been used to study the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
作用機序
1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile acts as a competitive antagonist for the adenosine A1 receptor. When adenosine binds to the A1 receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and neuronal activity. By blocking the binding of adenosine to the A1 receptor, 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile prevents the downstream signaling pathway from being activated, resulting in increased neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile depend on the specific tissue or organ being studied. In the brain, 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been shown to increase wakefulness and reduce the duration of non-REM sleep. In the cardiovascular system, 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been shown to increase heart rate and blood pressure. 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has also been shown to modulate pain perception and inflammation.
実験室実験の利点と制限
One advantage of using 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor without affecting other adenosine receptors or unrelated signaling pathways. However, one limitation of using 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile is its relatively low potency compared to other adenosine A1 receptor antagonists. This can make it difficult to achieve a complete blockade of the receptor in some experimental settings.
将来の方向性
There are several future directions for research involving 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that adenosine A1 receptor antagonists may have therapeutic potential for this condition. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists that could be used in clinical settings. Such compounds could have applications in the treatment of conditions such as chronic pain and cardiovascular disease.
合成法
The synthesis of 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile involves several steps, including the reaction of 2,4-dimethylphenol with acetyl chloride to form 2-(2,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with piperidine-4-carbonitrile in the presence of a base to form 1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
特性
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)acetyl]piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-3-4-15(13(2)9-12)20-11-16(19)18-7-5-14(10-17)6-8-18/h3-4,9,14H,5-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQQGLMQODSIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-2-cyano-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enamide](/img/structure/B7528395.png)
![N-[(2,4,6-trimethylphenyl)methyl]methanesulfonamide](/img/structure/B7528402.png)
![4-[acetyl(methyl)amino]-N-cyclopropylpiperidine-1-carboxamide](/img/structure/B7528410.png)
![2,2,2-trifluoroethyl N-[3-(oxolan-2-ylmethoxy)propyl]carbamate](/img/structure/B7528425.png)
![N-methyl-6-oxo-1-[(2,4,6-trimethylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7528430.png)

![3-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-1,3-dihydroindol-2-one](/img/structure/B7528441.png)

![N-[1-(furan-3-carbonyl)piperidin-4-yl]-N-methylacetamide](/img/structure/B7528456.png)


![(E)-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7528479.png)
![2-Imidazo[1,5-a]pyridin-3-ylsulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7528485.png)
